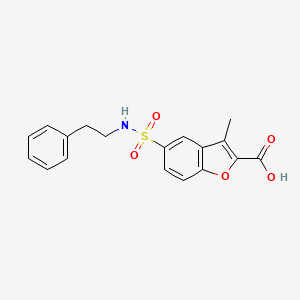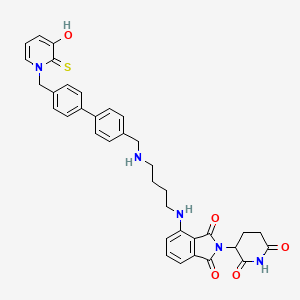
Pro-HD1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-HD1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to degrade histone deacetylase 6 (HDAC6). It has shown effectiveness in degrading HDAC6 in A549 cells and inhibiting the proliferation of Jurkat cells with an IC50 of 5.8 µM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-HD1 involves the conjugation of a ligand that binds to HDAC6 with a ligand that recruits an E3 ubiquitin ligase. This conjugation is typically achieved through a linker molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include steps such as purification through chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Pro-HD1 primarily undergoes degradation reactions where it facilitates the ubiquitination and subsequent proteasomal degradation of HDAC6. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions
The degradation process involves the use of cellular machinery, including E3 ubiquitin ligase and the proteasome. The conditions required are physiological, typically within a cellular environment .
Major Products Formed
The major product formed from the action of this compound is the degraded fragments of HDAC6, which are then processed by the proteasome .
Aplicaciones Científicas De Investigación
Pro-HD1 has several scientific research applications:
Chemistry: Used as a tool to study the degradation of HDAC6 and its effects on cellular processes.
Biology: Helps in understanding the role of HDAC6 in various cellular functions and its involvement in diseases.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading HDAC6, which is implicated in tumor growth and survival.
Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing similar degraders
Mecanismo De Acción
Pro-HD1 exerts its effects by binding to HDAC6 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. The molecular targets involved include HDAC6 and components of the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Vorinostat: A pan-histone deacetylase inhibitor with inhibitory activity against multiple HDACs.
4-Phenylbutyric acid: A histone deacetylase inhibitor used in treating urea cycle disorders.
Valproic Acid: An HDAC inhibitor used in epilepsy and bipolar disorder research
Uniqueness of Pro-HD1
This compound is unique in its mechanism of action as a PROTAC compound, specifically targeting HDAC6 for degradation rather than merely inhibiting its activity. This targeted degradation approach offers a novel therapeutic strategy compared to traditional inhibitors .
Propiedades
Fórmula molecular |
C36H35N5O5S |
|---|---|
Peso molecular |
649.8 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[4-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]butylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O5S/c42-30-7-4-20-40(36(30)47)22-24-10-14-26(15-11-24)25-12-8-23(9-13-25)21-37-18-1-2-19-38-28-6-3-5-27-32(28)35(46)41(34(27)45)29-16-17-31(43)39-33(29)44/h3-15,20,29,37-38,42H,1-2,16-19,21-22H2,(H,39,43,44) |
Clave InChI |
KVDMOAXBUDDCQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


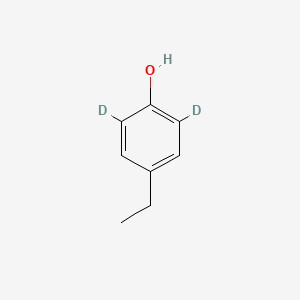


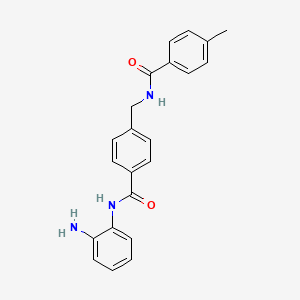

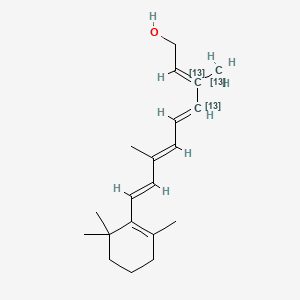
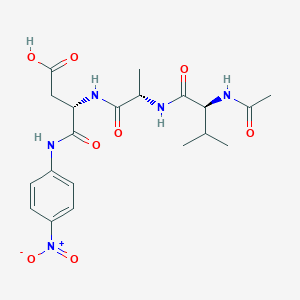
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
